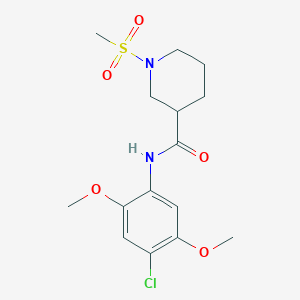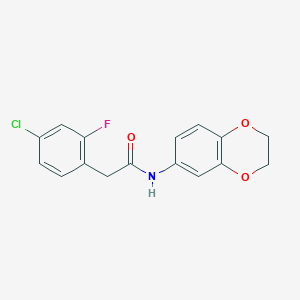![molecular formula C23H24FN3O B5373007 3-[2-(4-fluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine](/img/structure/B5373007.png)
3-[2-(4-fluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(4-fluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine is a novel compound that has gained significant attention from researchers due to its potential therapeutic applications. This compound is a piperidine derivative with an imidazole moiety that has been synthesized using a variety of methods. The compound has shown promising results in scientific research, and its mechanism of action is being investigated to understand its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-[2-(4-fluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine is not fully understood, but it is thought to act through multiple pathways. The compound has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. These pathways are involved in the regulation of inflammation, oxidative stress, and cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated. However, the compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In cancer research, the compound has been shown to induce apoptosis and inhibit angiogenesis. In inflammation research, the compound has been shown to reduce the production of pro-inflammatory cytokines. In neurological disorder research, the compound has been shown to reduce oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[2-(4-fluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine in lab experiments are its potential therapeutic applications and its ability to inhibit the activity of several enzymes. The limitations of using the compound in lab experiments are its unknown mechanism of action and the need for further investigation into its biochemical and physiological effects.
Zukünftige Richtungen
There are many future directions for research on 3-[2-(4-fluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine. Some of these directions include:
1. Investigating the mechanism of action of the compound to understand its biochemical and physiological effects.
2. Studying the compound's potential therapeutic applications in cancer, inflammation, and neurological disorders.
3. Developing more efficient synthesis methods for the compound.
4. Investigating the compound's pharmacokinetics and pharmacodynamics.
5. Studying the compound's toxicity and safety profile.
6. Investigating the compound's potential as a drug candidate.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in scientific research. The compound has potential therapeutic applications in cancer, inflammation, and neurological disorders. Its mechanism of action is still being investigated, but it is thought to act through multiple pathways. The compound's advantages in lab experiments are its potential therapeutic applications and its ability to inhibit the activity of several enzymes. The limitations of using the compound in lab experiments are its unknown mechanism of action and the need for further investigation into its biochemical and physiological effects. There are many future directions for research on the compound, including investigating its mechanism of action, developing more efficient synthesis methods, and studying its potential as a drug candidate.
Synthesemethoden
The synthesis of 3-[2-(4-fluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine has been achieved using various methods. One of the most common methods involves the reaction of 1-(3-(1H-imidazol-2-yl)benzoyl)piperidine with 4-fluoro-2-iodoethylbenzene in the presence of a palladium catalyst. The reaction proceeds through a Suzuki coupling reaction to give the desired product. Another method involves the reaction of 1-(3-(1H-imidazol-2-yl)benzoyl)piperidine with 4-fluoro-2-bromoethylbenzene in the presence of a copper catalyst. The reaction proceeds through a Ullmann coupling reaction to give the desired product. Both of these methods have been shown to yield high purity products with good yields.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 3-[2-(4-fluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine is primarily focused on its potential therapeutic applications. The compound has been shown to have activity against a variety of diseases, including cancer, inflammation, and neurological disorders. In cancer research, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, the compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, the compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-[3-(1H-imidazol-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O/c24-21-10-8-17(9-11-21)6-7-18-3-2-14-27(16-18)23(28)20-5-1-4-19(15-20)22-25-12-13-26-22/h1,4-5,8-13,15,18H,2-3,6-7,14,16H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDNBDMZPLGUDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC(=C2)C3=NC=CN3)CCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(cyclopropylamino)sulfonyl]-5-isoquinolin-5-ylbenzoic acid](/img/structure/B5372927.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5372929.png)

![(1S)-11-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5372952.png)



![6-(3-ethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5372978.png)
![1-[2-(dimethylamino)ethyl]-4-(2,5-dimethylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5372992.png)
![(5-{1-[2-(2-chlorophenyl)ethyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5372995.png)
![5-{3-chloro-5-ethoxy-4-[3-(2-methylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5372996.png)
![(4-fluoro-3-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetic acid](/img/structure/B5373002.png)

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(4-methoxy-2-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5373033.png)